![molecular formula C11H9F3N2O B2963417 {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol CAS No. 1143521-31-6](/img/structure/B2963417.png)
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol
Descripción general
Descripción
“{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol” is a chemical compound with the CAS Number: 1143521-31-6 . It has a molecular weight of 242.2 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a melting point of 72-74 °C . It is stored at a temperature of 4 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Compounds related to {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, specifically those containing a methoxy group, have demonstrated high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Pharmaceutical and Agrochemical Industry
- Synthesis and Characterization for Industry Applications: The synthesis and characterization of pyrazole derivatives, including those related to the specified chemical, show significant interest due to their wide applications in the pharmaceutical and agrochemical industries (Vyas et al., 2012).
Inhibitory Properties in Biological Processes
- Inhibition of Fructose-1,6-bisphosphatase: Derivatives including the specified chemical were found to be effective inhibitors of fructose-1,6-bisphosphatase, with inhibitory properties comparable to natural inhibitors (Rudnitskaya et al., 2009).
Synthesis and Biological Evaluation
- Microwave Assisted Synthesis for Biological Activities: Novel pyrazoline derivatives related to this compound have been synthesized and shown potent anti-inflammatory and antibacterial activities. Microwave irradiation methods provided higher yields and were more environmentally friendly (Ravula et al., 2016).
Crystal Structure Analysis
- Crystal Structure of Related Compounds: Studies on the crystal structure of compounds related to the specified chemical, such as bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide, reveal unique conformations and intermolecular interactions, contributing to the understanding of their physical properties (Liu et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
The target of a compound is usually a protein or enzyme in the body that the compound interacts with. The trifluoromethyl group in the compound could potentially interact with various enzymes or receptors in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target. This can involve binding to a specific site on the target, inhibiting the target’s activity, or enhancing it. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur in the body, often involving the transformation of one molecule into another. The compound could potentially affect various biochemical pathways depending on its target and mode of action .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can affect its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its target and mode of action. This could range from inhibiting a particular enzyme, blocking a receptor, or altering the function of a protein .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group in the compound could potentially make it more stable and less susceptible to metabolic degradation .
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGVXCFMYPERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
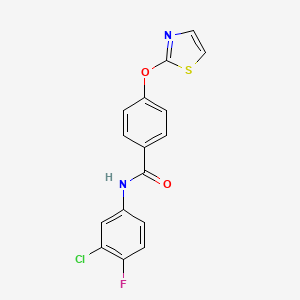
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
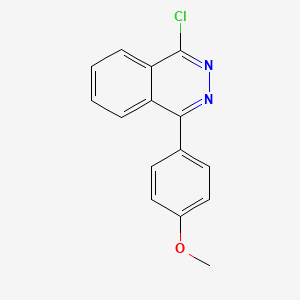
![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
![6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
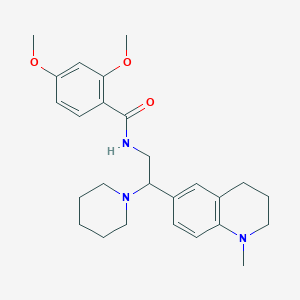
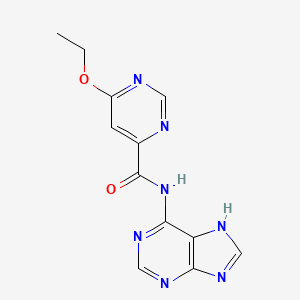
![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)
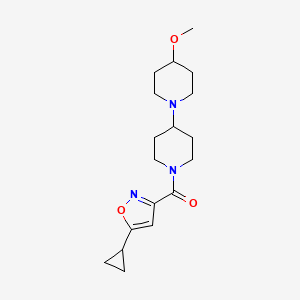
![(4-Methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2963357.png)
